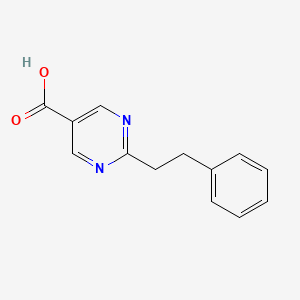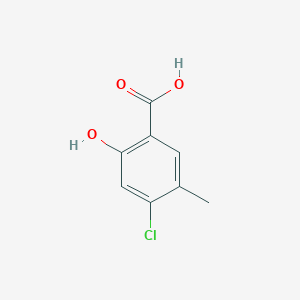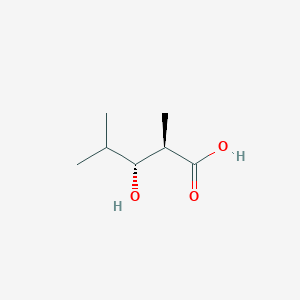
(2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid is a chiral organic compound with significant importance in various fields of chemistry and biology It is characterized by its two stereocenters, which contribute to its unique properties and reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. For example, asymmetric hydrogenation of suitable precursors can yield the target compound with high enantiomeric purity. Another method involves the use of chiral auxiliaries, which can be attached to the precursor molecule to direct the formation of the desired stereoisomer during subsequent reactions.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale asymmetric synthesis. This can include the use of biocatalysts, such as enzymes, to achieve the desired stereochemistry. Additionally, resolution of racemic mixtures through crystallization or chromatography can be employed to obtain the pure enantiomer.
化学反应分析
Types of Reactions
(2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various alcohols.
科学研究应用
(2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Industry: The compound is used in the production of fine chemicals and as a chiral intermediate in various industrial processes.
作用机制
The mechanism by which (2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, the hydroxyl group can form hydrogen bonds with active site residues, while the methyl groups can contribute to hydrophobic interactions.
相似化合物的比较
Similar Compounds
(2S,3S)-3-hydroxy-2,4-dimethylpentanoic acid: The enantiomer of the target compound, which has different stereochemistry and potentially different biological activity.
(2R,3R)-2,3-dihydroxybutanedioic acid: Another chiral compound with similar functional groups but different overall structure.
Uniqueness
(2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in applications where stereochemistry is critical, such as in the development of chiral drugs and catalysts.
属性
分子式 |
C7H14O3 |
|---|---|
分子量 |
146.18 g/mol |
IUPAC 名称 |
(2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H14O3/c1-4(2)6(8)5(3)7(9)10/h4-6,8H,1-3H3,(H,9,10)/t5-,6-/m1/s1 |
InChI 键 |
ICRIJRMABYUYBG-PHDIDXHHSA-N |
手性 SMILES |
C[C@H]([C@@H](C(C)C)O)C(=O)O |
规范 SMILES |
CC(C)C(C(C)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


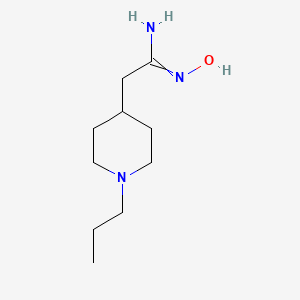
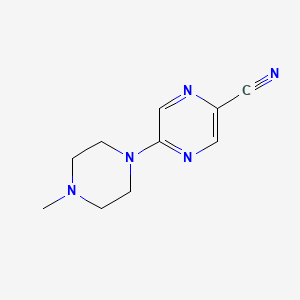
![tert-butyl N-[4-hydroxy-4-(trifluoromethyl)cyclohexyl]carbamate](/img/structure/B11722634.png)

![3-[(2S)-pyrrolidin-2-yl]-4-(trifluoromethyl)pyridine](/img/structure/B11722654.png)
![N-[(2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-1-methylpiperidin-2-YL]acetamide](/img/structure/B11722660.png)

![6-(tert-Butyl)-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11722667.png)
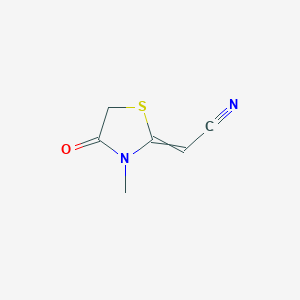
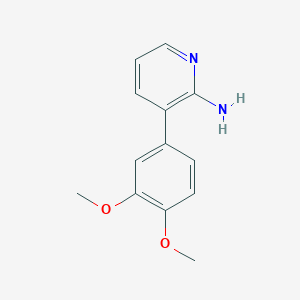
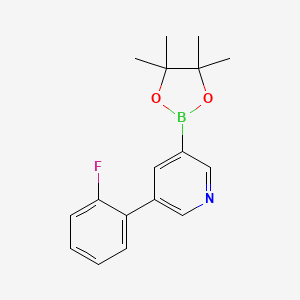
![4-[[2-(2-Piperidinyl)ethyl]sulfonyl]-morpholine](/img/structure/B11722687.png)
